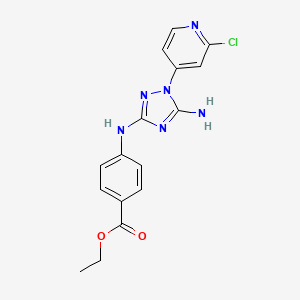
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction using 2-chloropyridine and a suitable nucleophile.
Coupling with Benzoate: The final step involves coupling the triazole intermediate with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, nucleophilic catalysts
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
相似化合物的比较
Ethyl 4-(5-amino-1-(2-chloropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate can be compared with similar compounds such as:
Ethyl 4-(5-amino-1-(2-fluoropyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-(5-amino-1-(2-bromopyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate:
Ethyl 4-(5-amino-1-(2-methylpyridin-4-yl)-1h-1,2,4-triazol-3-ylamino)benzoate: The presence of a methyl group can alter its steric and electronic properties, impacting its interactions with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological behavior.
属性
分子式 |
C16H15ClN6O2 |
|---|---|
分子量 |
358.78 g/mol |
IUPAC 名称 |
ethyl 4-[[5-amino-1-(2-chloropyridin-4-yl)-1,2,4-triazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C16H15ClN6O2/c1-2-25-14(24)10-3-5-11(6-4-10)20-16-21-15(18)23(22-16)12-7-8-19-13(17)9-12/h3-9H,2H2,1H3,(H3,18,20,21,22) |
InChI 键 |
OGDFPHOPAGQQNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN(C(=N2)N)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
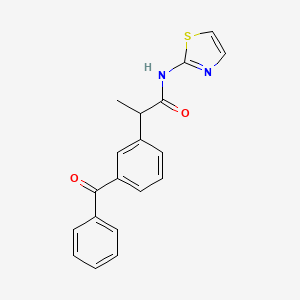

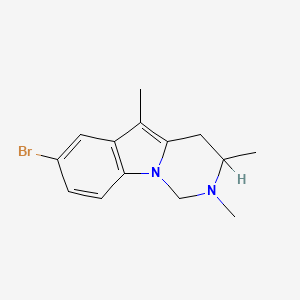
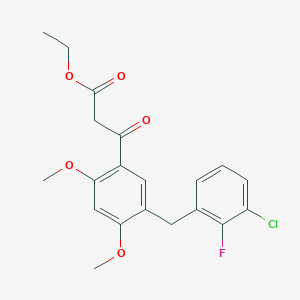

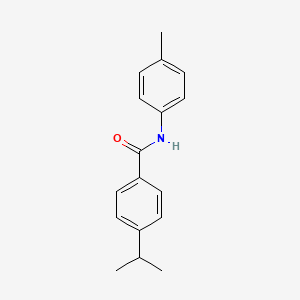
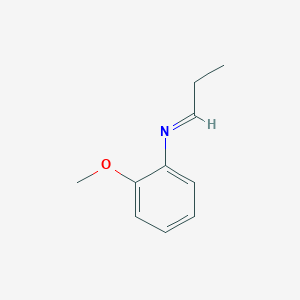
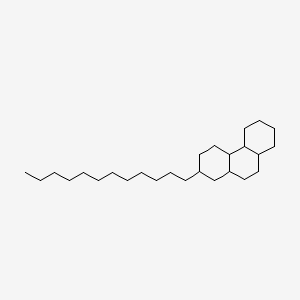
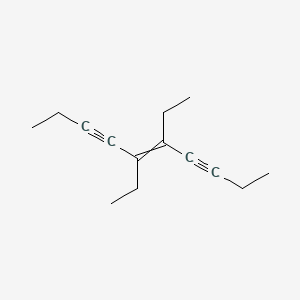
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)


